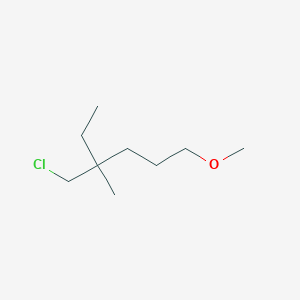
4-(Chloromethyl)-1-methoxy-4-methylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-1-methoxy-4-methylhexane is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a methyl group attached to a hexane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methoxy-4-methylhexane typically involves the chloromethylation of a suitable precursor. One common method involves the reaction of a hexane derivative with chloromethyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the chloromethylation process can be optimized by using alternative chloromethylating agents such as chlorosulfonic acid and dimethoxymethane, catalyzed by zinc iodide (ZnI₂) in a solvent like dichloromethane (CH₂Cl₂) . This method offers good yields and is more environmentally friendly compared to traditional methods.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-1-methoxy-4-methylhexane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
Reduction: Reducing agents like LiAlH₄ in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
科学的研究の応用
4-(Chloromethyl)-1-methoxy-4-methylhexane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 4-(Chloromethyl)-1-methoxy-4-methylhexane largely depends on the functional groups present. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The methoxy group can participate in hydrogen bonding and other interactions with molecular targets. The overall effect of the compound is determined by its ability to interact with specific molecular pathways and targets .
類似化合物との比較
Similar Compounds
- 4-(Chloromethyl)-1-methoxy-4-methylpentane
- 4-(Chloromethyl)-1-methoxy-4-methylheptane
- 4-(Chloromethyl)-1-methoxy-4-methylbutane
Uniqueness
4-(Chloromethyl)-1-methoxy-4-methylhexane is unique due to its specific combination of functional groups and the hexane backbone, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and applications in various fields.
特性
分子式 |
C9H19ClO |
|---|---|
分子量 |
178.70 g/mol |
IUPAC名 |
4-(chloromethyl)-1-methoxy-4-methylhexane |
InChI |
InChI=1S/C9H19ClO/c1-4-9(2,8-10)6-5-7-11-3/h4-8H2,1-3H3 |
InChIキー |
UUZOGQWZMWFUGP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CCCOC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


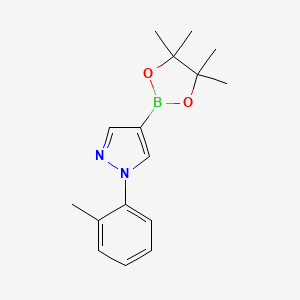
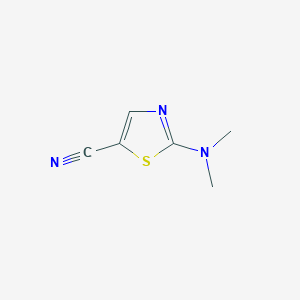
![2-chloro-1-[(7Z)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B13642478.png)
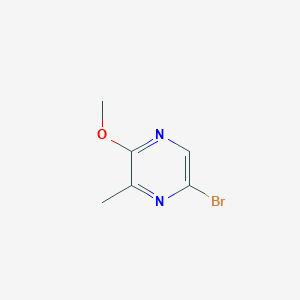

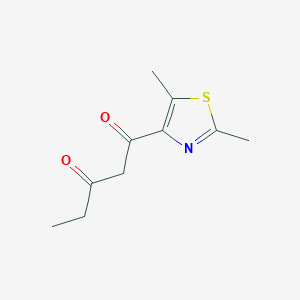
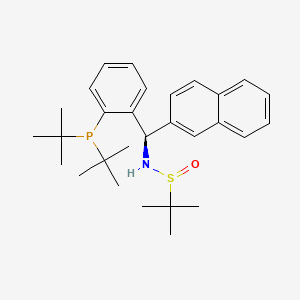
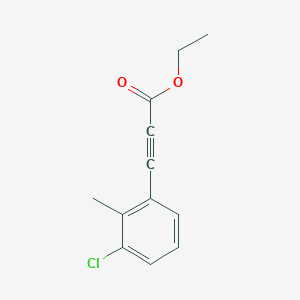
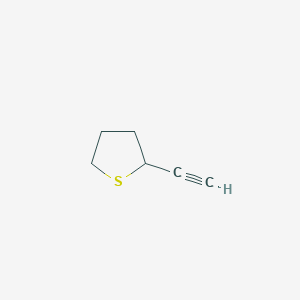
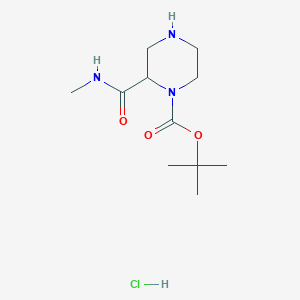
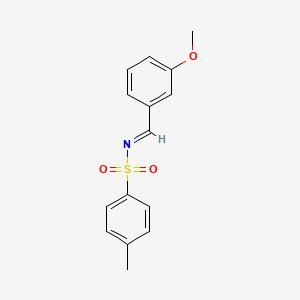
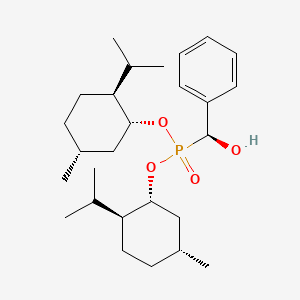
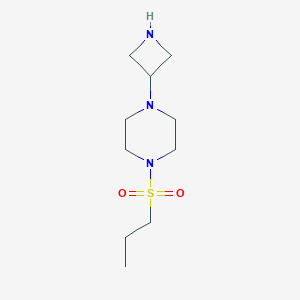
![1-[5-(Difluoromethyl)-1-methyl-1h-pyrazol-4-yl]methanamine](/img/structure/B13642554.png)
